(5Z)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a bromophenyl group, a methoxyphenyl group, a cyclohexyl group, and a sulfanylideneimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Bromophenyl Group: This can be achieved through bromination of a suitable phenyl precursor.
Methoxylation: Introduction of the methoxy group to the phenyl ring.
Cyclohexyl Group Addition:
Formation of the Sulfanylideneimidazolidinone Core: This is the most complex step, involving the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group or the imidazolidinone core.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or reduced imidazolidinone derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure.
Materials Science: The compound’s structural properties may make it suitable for use in advanced materials.
Biological Studies: It can be used as a probe to study various biological processes.
Mechanism of Action
The mechanism of action of (5Z)-5-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The bromophenyl and methoxyphenyl groups may interact with hydrophobic pockets in proteins, while the sulfanylideneimidazolidinone core can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
4-Methoxyphenethylamine: Contains a methoxy group similar to the methoxyphenyl group in the target compound.
Uniqueness
(5Z)-5-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its combination of functional groups and the presence of the sulfanylideneimidazolidinone core, which is not commonly found in similar compounds. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research.
Properties
Molecular Formula |
C24H25BrN2O2S |
---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
(5Z)-5-[[4-[(4-bromophenyl)methoxy]phenyl]methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C24H25BrN2O2S/c1-26-22(23(28)27(24(26)30)20-5-3-2-4-6-20)15-17-9-13-21(14-10-17)29-16-18-7-11-19(25)12-8-18/h7-15,20H,2-6,16H2,1H3/b22-15- |
InChI Key |
MPJOVUXSXXFNOY-JCMHNJIXSA-N |
Isomeric SMILES |
CN1/C(=C\C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br)/C(=O)N(C1=S)C4CCCCC4 |
Canonical SMILES |
CN1C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br)C(=O)N(C1=S)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.